Ethyl 2-tert-butyl-5-hydroxypentanoate
Description
Ethyl 2-tert-butyl-5-hydroxypentanoate is an organic compound with the molecular formula C11H22O3 It is a derivative of pentanoic acid, featuring a tert-butyl group and a hydroxyl group on the pentanoate chain
Properties
CAS No. |
645413-25-8 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-hydroxypentanoate |
InChI |
InChI=1S/C11H22O3/c1-5-14-10(13)9(7-6-8-12)11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
GQGFHSOGWAQPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCO)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-tert-butyl-5-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 2-tert-butyl-5-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may utilize continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-oxopentanoate or 2-tert-butyl-5-carboxypentanoate.
Reduction: Formation of 2-tert-butyl-5-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Ethyl 2-tert-butyl-5-hydroxypentanoate exhibits significant antioxidant activity, making it valuable in pharmaceutical formulations aimed at combating oxidative stress. Research indicates that compounds with similar structures can protect cellular components from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .
Therapeutic Potential
Studies have explored the therapeutic potential of this compound in treating conditions associated with oxidative stress. For instance, related compounds have shown neuroprotective effects by mitigating glutamate-induced toxicity in neuronal cells . This suggests that this compound could be further investigated for its neuroprotective properties.
Biochemical Applications
Bioreduction Processes
The compound has been utilized in bioreduction processes involving whole-cell biocatalysts. Research has demonstrated that derivatives of hydroxypentanoate can be produced efficiently using microbial systems, which opens avenues for green chemistry applications in synthesizing chiral compounds .
Metabolic Studies
this compound serves as a substrate in metabolic studies to understand its behavior in biological systems. Investigations into its metabolism have revealed pathways that could be exploited for therapeutic applications or to enhance the bioavailability of drugs .
Material Science
Stabilizers in Polymers
In material science, this compound can function as a stabilizer in polymer formulations. Its antioxidant properties help prevent degradation of materials exposed to environmental stressors, thereby extending the lifespan of products such as plastics and coatings .
Additives in Food Packaging
Due to its safety profile and effectiveness as an antioxidant, this compound is being explored as an additive in food packaging materials. It can help maintain food quality by preventing oxidative spoilage, thus contributing to food safety and shelf life extension .
Data Tables
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidant formulations | Reduces oxidative stress |
| Biochemical Applications | Bioreduction processes | Efficient synthesis of chiral compounds |
| Material Science | Stabilizers in polymers | Prevents degradation and extends lifespan |
| Food Packaging | Additives for quality preservation | Maintains freshness and safety |
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in neurodegenerative disease therapies.
- Biocatalytic Synthesis : Research involving Kluyveromyces marxianus showed successful bioreduction of β-ketoesters to produce hydroxypentanoates, indicating the compound's utility in biosynthetic pathways for pharmaceuticals .
- Polymer Stabilization : In a comparative study on polymer additives, this compound outperformed traditional stabilizers regarding thermal stability and oxidative resistance, highlighting its potential for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-tert-butyl-5-hydroxypentanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-hydroxypentanoate can be compared with other similar compounds, such as:
tert-Butyl 5-hydroxypentanoate: Lacks the ethyl ester group, making it less versatile in certain reactions.
Ethyl 2-tert-butyl-4-hydroxypentanoate: Differing position of the hydroxyl group can lead to different reactivity and applications.
Ethyl 2-tert-butyl-5-oxopentanoate:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various research and industrial applications.
Biological Activity
Ethyl 2-tert-butyl-5-hydroxypentanoate is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving tert-butyl derivatives and hydroxypentanoic acid. The synthesis typically involves the esterification of 2-tert-butyl-5-hydroxypentanoic acid with ethanol, leading to the formation of the ethyl ester.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Research suggests that this compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, particularly phospholipase A2 (PLA2), which plays a crucial role in the release of arachidonic acid and subsequent eicosanoid production .
Biological Activities
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation in animal models. Its ability to inhibit PLA2 suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or asthma.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This could have implications for diseases where oxidative damage is a contributing factor.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, although further research is required to elucidate the underlying mechanisms.
Case Study 1: Inhibition of Inflammatory Mediators
A study investigated the effect of this compound on RAW264.7 macrophages, demonstrating a significant reduction in the production of pro-inflammatory cytokines when treated with this compound. The results indicated its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Potential
Another research focused on the antioxidant capabilities of this compound using various assays (DPPH, ABTS). The compound demonstrated a dose-dependent scavenging effect on free radicals, suggesting its utility in protecting against oxidative stress-related diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
